N-[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-N,4-dimethylbenzenesulfonamide
Overview
Description
N-[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-N,4-dimethylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a piperidine ring, and methoxy and methyl substituents
Preparation Methods
The synthesis of N-[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-N,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonylation reactions using sulfonyl chlorides and amines.
Methoxylation and Methylation: Methoxy and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
N-[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pressures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-N,4-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties, such as conductivity or biocompatibility.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-N,4-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-N,4-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:
N-(2-methoxy-5-(4-(4-methylpiperidin-1-yl)pyrido[2,3-d]pyrimidin-6-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide: This compound features a similar sulfonamide group and piperidine ring but has different substituents and aromatic skeletons.
Sulfonamide Methoxypyridine Derivatives: These compounds share the sulfonamide and methoxypyridine moieties but differ in their overall structure and specific substituents.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-N,4-dimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-16-5-7-18(8-6-16)29(24,25)22(3)20-15-19(9-10-21(20)28-4)30(26,27)23-13-11-17(2)12-14-23/h5-10,15,17H,11-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBSAPBBROKDGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)N(C)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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